(2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane
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Overview
Description
(2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane typically involves the reaction of 2-cyclopropoxy-4-isopropylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane form.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxy-2-isopropylphenyl)(methyl)sulfane: Similar structure but with different positional isomers.
(2-(Cyclopropylmethoxy)-4-isopropoxyphenyl)(methyl)sulfane: Another structural variant with different substituents.
Uniqueness
(2-Cyclopropoxy-4-isopropylphenyl)(methyl)sulfane is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methylsulfanyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18OS/c1-9(2)10-4-7-13(15-3)12(8-10)14-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3 |
InChI Key |
REDMNRGNOHEVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
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